molecular formula C11H21ClN2 B14810304 1,3-Dibutylimidazo-lium chloride

1,3-Dibutylimidazo-lium chloride

Cat. No.: B14810304
M. Wt: 216.75 g/mol
InChI Key: YHQWECCOTSKSQC-UHFFFAOYSA-M
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Description

1,3-Di-butylimidazolium chloride is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts in the liquid state, typically composed of an organic cation and an inorganic or organic anion. The unique properties of ionic liquids, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, make them valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Di-butylimidazolium chloride can be synthesized through the alkylation of imidazole with butyl halides. The reaction typically involves the following steps:

    Alkylation of Imidazole: Imidazole is reacted with butyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to yield 1-butylimidazole.

    Quaternization: The 1-butylimidazole is further reacted with another equivalent of butyl chloride to form 1,3-di-butylimidazolium chloride. This step is also carried out under reflux conditions.

Industrial Production Methods: Industrial production of 1,3-di-butylimidazolium chloride follows similar synthetic routes but on a larger scale. The process involves:

    Continuous Flow Reactors: These reactors allow for the continuous addition of reactants and removal of products, enhancing efficiency and scalability.

    Purification: The crude product is purified using techniques such as recrystallization or distillation to obtain high-purity 1,3-di-butylimidazolium chloride.

Chemical Reactions Analysis

Types of Reactions: 1,3-Di-butylimidazolium chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloride ion can be substituted with other anions such as tetrafluoroborate or hexafluorophosphate.

    Complexation Reactions: It can form complexes with metal ions, which are useful in catalysis and material science.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium tetrafluoroborate or potassium hexafluorophosphate. The reactions are typically carried out in polar solvents such as acetonitrile or water.

    Complexation Reactions: Metal salts such as palladium chloride or copper sulfate are used. The reactions are carried out under mild conditions, often at room temperature.

Major Products:

    Substitution Products: 1,3-di-butylimidazolium tetrafluoroborate, 1,3-di-butylimidazolium hexafluorophosphate.

    Complexes: Palladium-1,3-di-butylimidazolium chloride complex, copper-1,3-di-butylimidazolium chloride complex.

Scientific Research Applications

1,3-Di-butylimidazolium chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high thermal stability and low volatility.

    Biology: It is explored for its antimicrobial properties and potential use in drug delivery systems.

    Medicine: Research is ongoing into its use as a medium for enzyme immobilization and stabilization, enhancing the efficiency of biocatalytic processes.

    Industry: It is used in electrochemical applications, such as electrolytes in batteries and supercapacitors, due to its high ionic conductivity and thermal stability.

Mechanism of Action

The mechanism of action of 1,3-di-butylimidazolium chloride involves its ability to interact with various molecular targets through ionic interactions and hydrogen bonding. The chloride ion can form hydrogen bonds with hydrogen donors, while the imidazolium cation can interact with electron-rich species. These interactions facilitate various chemical reactions and processes, such as catalysis and solubilization.

Comparison with Similar Compounds

  • 1-butyl-3-methylimidazolium chloride
  • 1-ethyl-3-methylimidazolium chloride
  • 1-hexyl-3-methylimidazolium chloride

Comparison: 1,3-Di-butylimidazolium chloride is unique due to its longer alkyl chains, which enhance its hydrophobicity and ability to dissolve non-polar substances. Compared to 1-butyl-3-methylimidazolium chloride, it has higher thermal stability and lower volatility, making it more suitable for high-temperature applications. The longer alkyl chains also provide better solubilization properties for certain organic compounds, making it a versatile solvent in various chemical processes.

Properties

Molecular Formula

C11H21ClN2

Molecular Weight

216.75 g/mol

IUPAC Name

1,3-dibutylimidazol-1-ium;chloride

InChI

InChI=1S/C11H21N2.ClH/c1-3-5-7-12-9-10-13(11-12)8-6-4-2;/h9-11H,3-8H2,1-2H3;1H/q+1;/p-1

InChI Key

YHQWECCOTSKSQC-UHFFFAOYSA-M

Canonical SMILES

CCCCN1C=C[N+](=C1)CCCC.[Cl-]

Origin of Product

United States

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